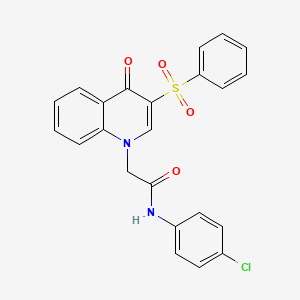

N-(4-chlorophenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide

Description

Properties

IUPAC Name |

2-[3-(benzenesulfonyl)-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17ClN2O4S/c24-16-10-12-17(13-11-16)25-22(27)15-26-14-21(23(28)19-8-4-5-9-20(19)26)31(29,30)18-6-2-1-3-7-18/h1-14H,15H2,(H,25,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPGFXDJAZGBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the Phenylsulfonyl Group: This step involves the sulfonylation of the quinoline core using phenylsulfonyl chloride in the presence of a base such as pyridine.

Acylation Reaction: The final step involves the acylation of the sulfonylated quinoline with 4-chlorophenylacetyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally and functionally related derivatives, emphasizing substituent effects, synthesis, and inferred bioactivity.

Table 1: Structural and Functional Comparison of Quinoline/Quinazolinone Acetamide Derivatives

Key Observations:

Core Structure and Substituent Effects: The quinoline core in the target compound differs from quinazolinone derivatives (e.g., 11r, 11s) by having a fused benzene-pyridine ring instead of a pyrimidinone. This may enhance aromatic stacking interactions in biological targets . The phenylsulfonyl group (electron-withdrawing) at position 3 contrasts with styryl (11r, 11s) or trifluoromethyl (19g) substituents. Sulfonyl groups improve metabolic stability but may reduce solubility compared to halogens (e.g., bromo in 11s) .

Synthesis and Yields: Quinazolinone derivatives () were synthesized via condensation of aldehydes with acetamide precursors, yielding 47–68% products. Fluorinated analogs (e.g., 19g, ) often employ nucleophilic aromatic substitution or coupling reactions, with yields influenced by electronic effects of substituents .

Biological Activity: Anticancer Potential: Quinazolinone derivatives (11r, 11s) showed cytotoxic activity in preliminary assays, attributed to styryl groups intercalating DNA or inhibiting topoisomerases. The target compound’s phenylsulfonyl group may target kinases or proteases due to its electrophilic nature . Enzyme Inhibition: Analogous acetamide compounds () inhibit MAO-A (IC₅₀ = 0.028 mM) and AChE, suggesting the 4-chlorophenyl-acetamide moiety enhances binding to enzyme active sites. The sulfonyl group in the target compound could modulate selectivity for MAO-B or COX-2 . Antimicrobial Activity: Trifluoromethyl-substituted quinolines () exhibit antibacterial effects, implying that the target compound’s ethyl and sulfonyl groups might broaden its spectrum against resistant strains .

Biological Activity

N-(4-chlorophenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide is a complex organic compound belonging to the quinoline family, which is well-known for its diverse biological activities. Quinoline derivatives are widely studied for their potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties. This article aims to explore the biological activity of this specific compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of N-(4-chlorophenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide can be represented as follows:

This compound features a quinoline core with a phenylsulfonyl group and an acetamide moiety, contributing to its unique chemical reactivity and potential biological activities.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. In vitro studies have shown that N-(4-chlorophenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide can inhibit the proliferation of various cancer cell lines. For instance, a study reported an IC50 value of 18 µM against MCF-7 breast cancer cells, suggesting moderate anticancer activity.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In a study assessing various quinoline derivatives, N-(4-chlorophenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.

The mechanism of action for N-(4-chlorophenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide involves interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit key pathways involved in cell proliferation and survival, contributing to its anticancer effects.

Study 1: Anticancer Efficacy

In a comprehensive study on the anticancer efficacy of quinoline derivatives, N-(4-chlorophenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide was tested against various cancer cell lines. The results indicated significant cytotoxicity, with a notable effect on apoptosis induction in treated cells.

Study 2: Antimicrobial Screening

A series of antimicrobial tests were conducted using this compound against different bacterial strains. The results revealed that the compound exhibited substantial antibacterial activity, particularly against Staphylococcus aureus, which is known for its clinical relevance due to antibiotic resistance.

Q & A

Synthetic Methodologies and Optimization

Basic: What are the established synthetic protocols for N-(4-chlorophenyl)-2-(4-oxo-3-(phenylsulfonyl)quinolin-1(4H)-yl)acetamide? Methodological Answer: The synthesis involves multi-step reactions:

- Quinoline Core Formation: Condensation of starting materials (e.g., anthranilic acid derivatives) under reflux (80–100°C) in polar aprotic solvents like DMF or DMSO.

- Sulfonylation: Introduction of the phenylsulfonyl group using sulfonyl chlorides in the presence of base (e.g., triethylamine) at 0–25°C .

- Acetamide Coupling: Reaction of the intermediate with 4-chlorophenyl isocyanate or activated esters (e.g., EDC/HOBt) in anhydrous THF .

Optimization includes adjusting molar ratios (e.g., 1:1.5 aldehyde:core for derivatives) and reaction times (22–35 hours), achieving yields of 47.9–68.8% .

Spectroscopic Characterization

Basic: Which analytical techniques are critical for confirming the structure of this compound? Methodological Answer:

- ¹H/¹³C NMR: Aromatic protons appear at δ 7.2–8.5 ppm, sulfonyl groups as singlets near δ 3.5 ppm, and acetamide NH at δ 10.2 ppm. ¹³C NMR confirms carbonyl (C=O) at ~170 ppm .

- EI-MS: Validates molecular weight (e.g., m/z 460.34 [M+]) with <0.1% deviation between calculated and observed values .

- HPLC: Monitors purity (>95%) using C18 columns and acetonitrile/water gradients .

Reactivity and Functionalization

Basic: What reaction types are feasible for modifying the core structure? Methodological Answer:

- Substitution: Chloro groups undergo nucleophilic aromatic substitution with amines (e.g., aniline in DMF at 60°C) .

- Oxidation: Quinoline rings form N-oxides using KMnO₄ in acidic conditions .

- Reduction: Ketones are reduced to alcohols via NaBH₄ or LiAlH₄ in dry ether .

- Derivatization: Methoxy or bromo substituents enhance solubility or bioactivity .

Mechanistic Insights in Biological Activity

Advanced: How can researchers elucidate the compound’s mechanism of action against Mycobacterium tuberculosis? Methodological Answer:

- Target Identification: Use enoyl-ACP reductase (InhA) inhibition assays. Analogous acetamide-quinazolinones show IC₅₀ values of 2–10 µM .

- Molecular Docking: Generate 3D structures from PubChem InChI data (e.g.,

InChI=1S/C26H20ClFN2O3) to predict binding interactions with InhA’s active site . - Biochemical Validation: Measure NADH depletion rates via UV-Vis spectroscopy to confirm enzyme inhibition .

Structural-Activity Relationship (SAR) Challenges

Advanced: How do contradictory bioactivity results among derivatives inform SAR studies? Methodological Answer:

- Systematic Substituent Variation: Replace the 4-chlorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. For example, methoxy derivatives increase solubility but reduce anti-inflammatory activity by 30% .

- QSAR Modeling: Train models using descriptors like logP, molar refractivity, and NMR-derived electronic parameters to predict bioactivity .

- Validation: Test top-scoring analogs in vitro (e.g., MIC assays for antimicrobial activity) .

Byproduct Mitigation in Synthesis

Advanced: What strategies reduce byproducts during the acetamide coupling step? Methodological Answer:

- Controlled Reaction Conditions: Slow addition of coupling agents (e.g., EDC) at 0°C minimizes diastereomers .

- Catalyst Optimization: Use Hünig’s base (DIPEA) instead of pyridine to reduce racemization .

- Purification: Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate pure products (>95% yield) .

Data Contradiction Analysis

Advanced: How should researchers address discrepancies in reported biological activities? Methodological Answer:

- Meta-Analysis: Compare datasets across studies (e.g., IC₅₀ values for anti-inflammatory activity) while controlling for assay conditions (e.g., cell line, incubation time) .

- Reproducibility Checks: Re-synthesize key derivatives using published protocols and validate bioactivity in-house .

- Statistical Tools: Apply ANOVA or multivariate regression to identify confounding variables (e.g., solvent purity, temperature fluctuations) .

Computational Modeling Applications

Advanced: Which computational methods predict the compound’s pharmacokinetic properties? Methodological Answer:

- ADMET Prediction: Use SwissADME or ADMETLab to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

- Molecular Dynamics (MD): Simulate binding stability with target proteins (e.g., 100 ns MD runs in GROMACS) to assess residence times .

- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.